molecular formula C9H17ClN2O B13498232 1-(2,6-Dimethylpiperazin-1-yl)prop-2-en-1-one hydrochloride

1-(2,6-Dimethylpiperazin-1-yl)prop-2-en-1-one hydrochloride

Cat. No.: B13498232
M. Wt: 204.70 g/mol
InChI Key: STOCTNSCOMCYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethylpiperazin-1-yl)prop-2-en-1-one hydrochloride is a chemical compound with the molecular formula C9H17ClN2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 1-(2,6-Dimethylpiperazin-1-yl)prop-2-en-1-one hydrochloride typically involves the reaction of 2,6-dimethylpiperazine with propenone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(2,6-Dimethylpiperazin-1-yl)prop-2-en-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products

Scientific Research Applications

1-(2,6-Dimethylpiperazin-1-yl)prop-2-en-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperazin-1-yl)prop-2-en-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-(2,6-Dimethylpiperazin-1-yl)prop-2-en-1-one hydrochloride can be compared with other similar compounds, such as:

    1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride: This compound has a similar structure but lacks the dimethyl groups on the piperazine ring.

    1-(2,5-Dimethylpiperazin-1-yl)prop-2-en-1-one hydrochloride: This compound has methyl groups at different positions on the piperazine ring.

    1-(2,6-Dimethylpiperazin-1-yl)prop-2-en-1-one trifluoroacetic acid: This compound has a trifluoroacetic acid group instead of the hydrochloride group .

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

1-(2,6-dimethylpiperazin-1-yl)prop-2-en-1-one;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c1-4-9(12)11-7(2)5-10-6-8(11)3;/h4,7-8,10H,1,5-6H2,2-3H3;1H

InChI Key

STOCTNSCOMCYIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(N1C(=O)C=C)C.Cl

Origin of Product

United States

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